molecular formula C12H17NO2S B3284845 3,3-Dimethyl-1-tosylazetidine CAS No. 79201-18-6

3,3-Dimethyl-1-tosylazetidine

Cat. No.: B3284845
CAS No.: 79201-18-6
M. Wt: 239.34 g/mol
InChI Key: CMICGHINXUADPK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-tosylazetidine is a four-membered nitrogen-containing heterocycle with significant strain due to its ring structure

Scientific Research Applications

3,3-Dimethyl-1-tosylazetidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-1-tosylazetidine can be synthesized through several methods. One common approach involves the imino-aldol reaction of ester enolates with N-sulfonyl or N-sulfinyl aldimines to obtain β-amino esters, which are then cyclized to form the azetidine ring . Additionally, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation can also be used to synthesize 1-arenesulfonylazetidines .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Microwave-assisted synthesis and continuous flow chemistry are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-tosylazetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the tosyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfinyl derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-tosylazetidine involves its ability to undergo ring-opening reactions due to the strain in its four-membered ring. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, by forming covalent bonds or acting as a nucleophile. The specific pathways involved depend on the context of its use, such as in biological systems or synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-tosylazetidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.

Properties

IUPAC Name

3,3-dimethyl-1-(4-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-10-4-6-11(7-5-10)16(14,15)13-8-12(2,3)9-13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMICGHINXUADPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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